N-(1-{N'-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETHYL)-N-(4-METHOXYPHENYL)METHANESULFONAMIDE
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Overview
Description
N-(1-{N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETHYL)-N-(4-METHOXYPHENYL)METHANESULFONAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both ethoxyphenyl and methoxyphenyl groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETHYL)-N-(4-METHOXYPHENYL)METHANESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with an appropriate sulfonamide derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N-(1-{N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETHYL)-N-(4-METHOXYPHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include ceric ammonium nitrate for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized sulfonamide derivatives, while reduction can produce reduced hydrazone compounds .
Scientific Research Applications
N-(1-{N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETHYL)-N-(4-METHOXYPHENYL)METHANESULFONAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism by which N-(1-{N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETHYL)-N-(4-METHOXYPHENYL)METHANESULFONAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(4-Methoxyphenyl)acetamide
- 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest .
Properties
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-(4-methoxy-N-methylsulfonylanilino)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-5-28-19-10-6-16(7-11-19)14-21-22-20(24)15(2)23(29(4,25)26)17-8-12-18(27-3)13-9-17/h6-15H,5H2,1-4H3,(H,22,24)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBZMWUTZFJSAR-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C(C)N(C2=CC=C(C=C2)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C(C)N(C2=CC=C(C=C2)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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